N-(3-(Benzyloxy)benzyl)cyclopentanamine
Description
N-(3-(Benzyloxy)benzyl)cyclopentanamine is a synthetic organic compound featuring a cyclopentylamine group attached to a benzyl moiety substituted at the 3-position with a benzyloxy group. The compound’s molecular formula is inferred as C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol. Key structural characteristics include:
- A benzyloxy group at the 3-position of the benzene ring.
- A cyclopentylamine group linked via a methylene bridge.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C19H23NO/c1-2-7-16(8-3-1)15-21-19-12-6-9-17(13-19)14-20-18-10-4-5-11-18/h1-3,6-9,12-13,18,20H,4-5,10-11,14-15H2 |
InChI Key |
YLLYPVNHWVRENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. One common method involves the reaction of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 3-benzyloxybenzyl alcohol. This intermediate is then reacted with cyclopentanamine under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)benzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(Benzyloxy)benzyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to ; †Calculated for free base; ‡Estimated from substituent contributions.
Structural Modifications and Implications
a) Amine Substituent Variations
- Cyclopentylamine vs. Butylamine : Replacing cyclopentylamine with 2-butanamine (as in ) reduces steric bulk and alters lipophilicity. The cyclopentyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to the linear butyl chain.
b) Aromatic Substitution Patterns
- Position of Benzyloxy Group: The 3-benzyloxy substitution in the target compound contrasts with the 4-benzyloxyphenoxy group in . The latter introduces an additional ether linkage and a propyl spacer, increasing molecular flexibility and logP (4.6 vs. ~4.0).
- Electron-Withdrawing vs.
Pharmacological Potential (Inferred)
- PDE4 Inhibition : Compound 6b (a cyclopentanamine analogue with a pyrazole moiety) demonstrated PDE4 inhibitory activity in , suggesting that the target compound’s cyclopentylamine-benzyloxy scaffold may share similar target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
